molecular formula C18H12N4O3 B12521162 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- CAS No. 651714-00-0

1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-

Cat. No.: B12521162
CAS No.: 651714-00-0
M. Wt: 332.3 g/mol
InChI Key: MNNVYBXEGNXMRA-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a triazole ring substituted with phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Biological Activity

1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, 1H-1,2,4-triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- stands out for its potential applications in treating various infections and diseases. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound 1H-1,2,4-triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- is characterized by a triazole ring substituted with a nitrofuran moiety and diphenyl groups. Its molecular formula is C15H13N4O3C_{15}H_{13N_4O_3}. The presence of the nitrofuran group is particularly noteworthy as it often correlates with enhanced biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1H-1,2,4-Triazole Derivatives

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Activity
Staphylococcus aureus10Moderate
Escherichia coli15Moderate
Pseudomonas aeruginosa20Weak
Bacillus subtilis8Strong

The above data suggests that the compound exhibits a broad spectrum of antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, the cytotoxic effects of 1H-1,2,4-triazole derivatives have been investigated. Research indicates that certain derivatives can inhibit the proliferation of cancer cells. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The IC50 values for these cell lines ranged from 5 µM to 15 µM depending on the specific derivative used.

This cytotoxicity is believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of triazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Triazoles often inhibit enzymes critical for bacterial cell wall synthesis.
  • DNA Interaction: Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, disrupting replication processes.
  • Cytokine Modulation: Certain derivatives have been shown to modulate cytokine release in immune cells, potentially enhancing their therapeutic efficacy in inflammatory conditions .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

  • A study published in Pharmaceutical Research demonstrated that a related triazole compound significantly reduced bacterial load in a murine model of infection caused by Staphylococcus aureus .
  • Another investigation focused on the antiproliferative effects of various triazole derivatives on cancer cell lines showed promising results with selective toxicity towards malignant cells while sparing normal cells .

Properties

CAS No.

651714-00-0

Molecular Formula

C18H12N4O3

Molecular Weight

332.3 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C18H12N4O3/c23-22(24)16-12-11-15(25-16)17-19-18(13-7-3-1-4-8-13)21(20-17)14-9-5-2-6-10-14/h1-12H

InChI Key

MNNVYBXEGNXMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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